molecular formula C33H33ClN2O4 B13356251 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Cat. No.: B13356251
M. Wt: 557.1 g/mol
InChI Key: VTGSYKYITZAWNC-WCTOWFCISA-N
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Description

2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, quinolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like this one are investigated for their therapeutic potential, particularly in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
  • 2-amino-1-(4-fluorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
  • 2-amino-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl and 2,5-dimethoxyphenyl groups, along with the 4-methylbenzoyl moiety, may confer unique properties compared to similar compounds.

Properties

Molecular Formula

C33H33ClN2O4

Molecular Weight

557.1 g/mol

IUPAC Name

(3E)-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C33H33ClN2O4/c1-19-6-8-20(9-7-19)31(38)30-28(24-16-23(39-4)14-15-27(24)40-5)29-25(17-33(2,3)18-26(29)37)36(32(30)35)22-12-10-21(34)11-13-22/h6-16,28,35,38H,17-18H2,1-5H3/b31-30+,35-32?

InChI Key

VTGSYKYITZAWNC-WCTOWFCISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=C(C=C4)Cl)C5=C(C=CC(=C5)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=C(C=C4)Cl)C5=C(C=CC(=C5)OC)OC)O

Origin of Product

United States

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